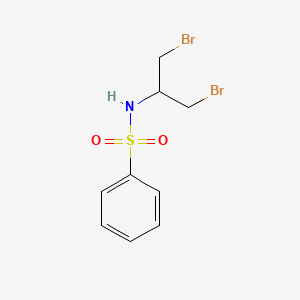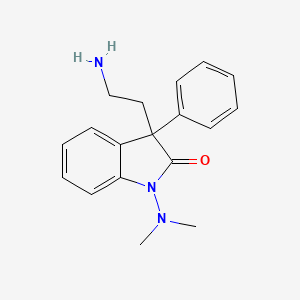
2-Methoxybenzaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C15H15N3OS It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methoxybenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can inhibit the function of enzymes and disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with the methoxy group in the para position.
2-Chloro-4-methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with a chloro group in addition to the methoxy group.
Uniqueness
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position relative to the aldehyde group can affect its ability to form hydrogen bonds and interact with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
76767-31-2 |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-19-14-10-6-5-7-12(14)11-16-18-15(20)17-13-8-3-2-4-9-13/h2-11H,1H3,(H2,17,18,20)/b16-11+ |
Clé InChI |
WTXWSKXLRPQLCA-LFIBNONCSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


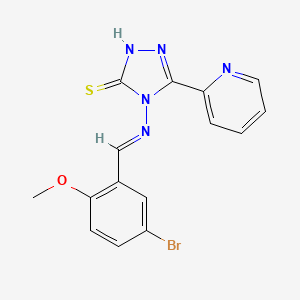
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)


![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)
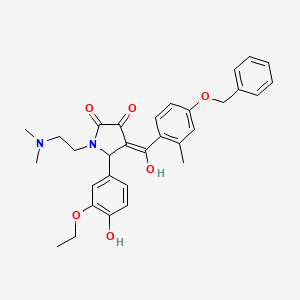
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)
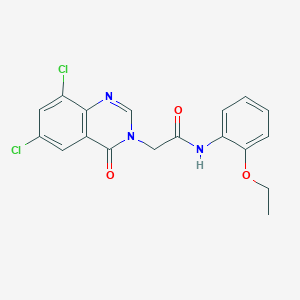
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)
